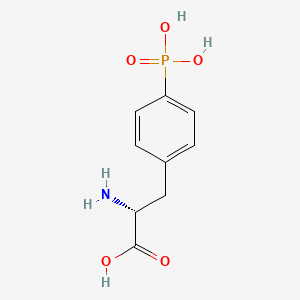

4-Phosphono-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Weight |

214.2 |

|---|---|

Origin of Product |

United States |

Contextualizing Phosphonate Containing Amino Acids As Biochemical Probes

Phosphonate-containing amino acids are synthetic molecules designed as structural and electronic mimics of naturally occurring phosphoamino acids. nih.gov In these compounds, the labile P-O bond of a phosphate (B84403) group is replaced by a chemically and enzymatically stable P-C bond. nih.gov This key modification renders them resistant to cleavage by phosphatases, the enzymes responsible for dephosphorylation. caltech.edu This inherent stability is the cornerstone of their utility as biochemical probes, allowing researchers to "freeze" a specific phosphorylation state and study its downstream consequences without the complication of dynamic removal of the phosphate group. biorxiv.org

These non-hydrolyzable analogs can be incorporated into peptides and proteins, serving various functions:

Enzyme Inhibitors: Peptides containing phosphonate (B1237965) analogs can act as potent and selective inhibitors of enzymes that recognize phosphotyrosine, such as protein tyrosine phosphatases (PTPs). nih.gov

Probing Protein-Protein Interactions: They are used to study and stabilize interactions mediated by phosphotyrosine-binding domains, like SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains. researchgate.net

Activity-Based Probes: When equipped with a reporter tag like a fluorophore, they can be used to label and identify active enzymes within complex biological samples. nih.govportlandpress.com

The effectiveness of a phosphonate analog as a mimic depends on how closely it replicates the geometry and charge of the natural phosphate group. The tetrahedral structure of the phosphonate group is a good mimic for the transition state of peptide hydrolysis. nih.gov Furthermore, modifications to the methylene (B1212753) bridge, such as the introduction of fluorine atoms, can modulate the acidity (pKa) of the phosphonate group to more closely match that of a natural phosphate, which is typically dianionic at physiological pH. caltech.edunih.gov

Historical Perspective on the Development of Tyrosine Phosphorylation Mimetics

The field of tyrosine phosphorylation mimetics was born from a landmark discovery in 1979, when tyrosine phosphorylation was identified as a novel type of protein modification crucial for signal transduction. nih.gov This finding opened the floodgates to understanding how growth factors, hormones, and oncogenes regulate cellular processes. It soon became clear that the phosphorylation state of tyrosine residues is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). tum.de

A significant challenge for researchers was the inherent instability of phosphotyrosine (pTyr) residues in biological assays, as they are rapidly hydrolyzed by abundant PTPs. researchgate.net This limitation spurred the development of stable pTyr analogs that could resist enzymatic degradation. The central strategy was to replace the hydrolyzable phosphate (B84403) ester linkage (P-O-C) with a non-hydrolyzable phosphonate (B1237965) linkage (P-C-C). researchgate.net

Early efforts led to the synthesis of key pTyr mimetics, including:

4-(Phosphonomethyl)phenylalanine (Pmp): One of the foundational, non-hydrolyzable pTyr analogs used to create phosphatase-resistant peptides. lookchem.comontosight.ai

4-Phosphono(difluoromethyl)phenylalanine (F₂Pmp): Developed by Burke and colleagues, this analog proved to be a particularly valuable tool. nih.govresearchgate.net The electron-withdrawing fluorine atoms lower the pKa of the phosphonate group, making it a better electronic mimic of the native phosphate dianion at neutral pH. caltech.edunih.gov

These developments provided researchers with the chemical tools necessary to dissect signaling pathways with greater precision, leading to the design of highly potent and selective inhibitors for specific PTPs and probes for pTyr-binding domains. researchgate.netacs.org

Significance of 4 Phosphono D Phenylalanine and Its Analogs in Academic Inquiry

Classical Solution-Phase Synthetic Routes

Solution-phase synthesis offers versatile methods for the preparation of this compound and other phosphorus-containing amino acids. These routes often provide a high degree of control over stereochemistry and allow for the synthesis of a wide range of derivatives.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in biologically active peptides. One notable approach involves the use of a chiral auxiliary, such as the one developed by Williams, in a highly enantioselective reaction with a benzylic bromide intermediate to establish the desired stereocenter. nih.gov This method has been successfully applied to prepare L-4-[sulfonamido(difluoromethyl)]phenylalanine, demonstrating its utility in generating enantiomerically pure amino acid analogs. nih.gov

Another strategy for achieving enantioselectivity is through the use of Schöllkopf's bis-lactim ether as a chiral auxiliary. The conjugate addition of the corresponding lithium salt to a vinyl phosphonate can lead to the formation of a specific diastereoisomer. rsc.org Furthermore, enzymatic hydrolysis can be employed for the enantioselective preparation of protected forms of these amino acids, rendering them suitable for peptide synthesis. rsc.org

Regiodivergent Approaches for Phosphorus-Containing Amino Acids

Regiodivergent synthesis provides a powerful tool for accessing a variety of phosphorus-containing amino acid derivatives from a common starting material. A notable example is the catalytic ring-opening of vinyl aziridines with phosphorus nucleophiles. acs.orgnih.govibs.re.kr This methodology allows for the selective formation of either linear or branched products depending on the reaction conditions. acs.orgnih.gov

Specifically, the generation of phosphorus-centered radicals facilitates an SN2'-type ring-opening to yield δ-amino alkylphosphorus compounds. acs.orgnih.gov In contrast, the in situ generation of phosphate (B84403) anions through silver-catalyzed aerobic oxidation of phosphonyl reactants leads to an SN2 reaction, resulting in branched phosphorus-containing amine products. acs.orgnih.gov This divergent approach is stereospecific, preserving the chiral information from the starting vinyl aziridine (B145994) and enabling the synthesis of optically active unnatural amino acids. ibs.re.kr

Solid-Phase Synthesis Strategies for Peptide Incorporation

Solid-phase peptide synthesis (SPPS) is the cornerstone for constructing peptides containing modified amino acids like this compound. Efficient incorporation requires specialized building blocks and optimized protection/deprotection strategies.

Efficient Scaled-Up Synthesis of N-α-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine (F2Pmp) for Peptides

N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (F2Pmp) is a key phosphotyrosine mimetic used in the development of potent PTP inhibitors. researchgate.netthieme-connect.com Several synthetic routes for F2Pmp have been developed, with a focus on efficiency and scalability. researchgate.nettum.de One robust method involves the deprotection of a diethylphosphonate intermediate using a combination of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl (B98337) iodide (TMSI) as a key step. researchgate.net This approach allows for the rapid and efficient scaled-up synthesis of the F2Pmp building block. researchgate.net

The resulting N-Fmoc-F2Pmp-OH can be directly incorporated into peptides without the need to protect the phosphonic acid side chain. researchgate.netthieme-connect.com This simplifies the SPPS process and avoids the harsh conditions often required for removing phosphonate protecting groups, which can lead to side reactions. thieme-connect.comtum.de The direct use of the unpurified building block in SPPS has been demonstrated to be efficient, yielding model peptides in good purity and yield after HPLC purification. thieme-connect.com

| Starting Material | Key Reagents | Product | Application |

| Diethylphosphonate intermediate 4 | BSTFA/TMSI | N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (5) | Direct incorporation into peptides |

| l-4-iodoPhe-containing peptides | CuCl, (diethylphosphonyl)difluoromethylcadmium reagent | F2Pmp-containing peptides | Synthesis of SH2-related peptides |

Protection and Deprotection Strategies for Phosphonate Moieties in Peptide Synthesis

The choice of protecting groups for the phosphonate moiety is critical for successful SPPS. While building blocks with unprotected phosphonic acids are available, various protecting groups are also employed to prevent side reactions during peptide assembly. nih.govsigmaaldrich.com

Commonly used protected derivatives for phosphotyrosine include Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(NMe₂)₂)-OH. sigmaaldrich.comrsc.org The monobenzyl-protected version is popular but can lead to issues during coupling. sigmaaldrich.com The use of uronium-based coupling reagents like HBTU or HATU, with an increased excess of a non-nucleophilic base such as DIPEA, is often beneficial. sigmaaldrich.com The dimethylamino-protected derivative offers the advantage of milder deprotection conditions. sigmaaldrich.comrsc.org

For phosphonate analogs, diethyl esters are frequently used. researchgate.net However, their removal can require harsh conditions that may compromise the peptide. thieme-connect.com A common deprotection method is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS) to cleave the alkyl esters, followed by quenching with an alcohol. researchgate.net This method is effective but can sometimes lead to side products. researchgate.net An alternative is the use of tert-butyl protecting groups, which can be removed under milder acidic conditions, often with trifluoroacetic acid (TFA). u-szeged.hu

The H-phosphonate approach offers another strategy where a tert-butyl H-phosphonate is coupled to the resin-bound peptide, followed by oxidation. u-szeged.hu This method avoids many of the side reactions associated with other approaches. u-szeged.hu

| Protecting Group | Deprotection Reagent | Key Considerations |

| Benzyl (B1604629) (Bzl) | Hydrogenolysis, strong acid | Harsh conditions may be required. |

| Diethyl | Bromotrimethylsilane (McKenna reaction) | Can lead to side products. researchgate.net |

| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Milder deprotection conditions. u-szeged.hu |

| Dimethylamino | Acid-catalyzed hydrolysis | Mild deprotection. sigmaaldrich.comrsc.org |

Advanced Chemical Derivatization Techniques

Beyond the core synthesis of this compound, advanced derivatization techniques expand the chemical space of phosphotyrosine mimetics. Palladium-catalyzed arylation of the β-C(sp³)–H bonds of alanine, directed by an N-quinolylcarboxamide group, represents a novel strategy for creating the pY core structure. researchgate.net Another approach is the Michaelis–Arbuzov acylation of tribenzyl phosphite (B83602) to generate acylphosphonates, which can be incorporated into peptides. rsc.org These advanced methods provide access to a wider range of structurally diverse and potentially more potent phosphotyrosine analogs.

Copper-Catalyzed Coupling Reactions for Phosphonate Formation

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-phosphorus (C–P) bonds, a key step in the synthesis of aryl phosphonates like this compound. These methods offer an efficient alternative to traditional, often harsher, synthetic routes.

Recent advancements have highlighted the versatility of copper catalysis in this arena. rsc.org Ullmann-type coupling reactions, facilitated by copper, have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions and greater functional group tolerance. beilstein-journals.orgchimia.ch For instance, the use of amino acids, such as L-proline and N,N-dimethylglycine, as ligands for copper(I) catalysts has been shown to effectively promote the coupling of aryl halides with various nucleophiles, including phosphites. chimia.ch This approach is particularly valuable for the synthesis of complex molecules, including those with pharmaceutical applications. chimia.ch

The mechanism of these reactions often involves the oxidative addition of an aryl halide to a copper(I) complex, followed by reaction with a phosphorus nucleophile and subsequent reductive elimination to yield the aryl phosphonate product. The choice of ligand is crucial in stabilizing the copper catalyst and facilitating the catalytic cycle. chimia.ch Researchers have developed a range of copper-catalyzed methods for the synthesis of aryl sulfones, which share mechanistic similarities with phosphonate synthesis, using copper acetate (B1210297) and N-methylimidazole as a catalytic system with air as the oxidant. pku.edu.cn

The integration of photoredox catalysis with copper catalysis has further expanded the scope of these reactions, enabling the use of a wider range of starting materials under mild conditions. snnu.edu.cn These photoinduced, copper-catalyzed enantioselective coupling reactions have shown promise in the construction of chiral molecules. snnu.edu.cn

Synthesis of Halogenated Phosphono-phenylalanine Derivatives

Halogenated derivatives of phosphono-phenylalanine are of significant interest due to the unique physicochemical properties that halogens impart, which can enhance biological activity and metabolic stability. The synthesis of these analogs, such as those containing difluoromethyl or pentafluorophenyl groups, often requires specialized synthetic strategies.

One common approach involves the nucleophilic aromatic substitution (SNAr) on highly fluorinated aromatic rings. For example, diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate can be subjected to SNAr reactions with various nucleophiles to create a library of para-substituted phosphono-perfluorophenylalanine derivatives. nih.gov These reactions are typically regioselective, with the incoming nucleophile replacing the fluorine atom at the para position. nih.gov

Another strategy is the palladium-catalyzed Negishi cross-coupling reaction. This method allows for the direct formation of the aryl-carbon bond by coupling an organozinc reagent derived from a protected iodoalanine with a fluorinated aryl halide. beilstein-journals.org The efficiency of this reaction can be significantly improved by the choice of the palladium catalyst and ligand. beilstein-journals.org

Enzymatic methods have also been employed for the synthesis of halogenated L-phenylalanine derivatives, which can then be further modified to introduce the phosphonate group. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the addition of ammonia to halogenated cinnamic acid derivatives to produce the corresponding L-phenylalanine analogs. nih.gov

The synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine has been specifically reported, with methods developed to introduce the difluoromethylphosphonate group onto the phenyl ring. nih.gov These syntheses often involve multi-step sequences starting from appropriately substituted aromatic precursors.

Phosphonylation with Aminoalkylphosphonochloridates in Phosphonopeptide Synthesis

A widely utilized and general method for the creation of phosphonopeptides, which contain a phosphonamidate bond, is the phosphonylation of amino acid or peptide esters using alkyl N-protected aminoalkylphosphonochloridates. nih.govencyclopedia.pub These reactive phosphonochloridates are typically prepared through the chlorination of the corresponding dialkyl phosphonates or phosphonic monoesters. nih.govencyclopedia.pub Common chlorinating agents include phosphorus pentachloride, phosphorus oxychloride, thionyl chloride, and oxalyl chloride. nih.govencyclopedia.pubnih.gov

The process involves the reaction of the phosphonochloridate with the free amino group of an amino acid or peptide ester, usually in the presence of a base like triethylamine, to form the desired phosphonamidate linkage. nih.gov This method is versatile and has been applied to the synthesis of various phosphonopeptides, including α-, β-, and γ-phosphonopeptides. nih.govbeilstein-journals.org

To minimize side reactions, alternative methods for generating phosphonochloridates have been developed. For instance, N-Cbz protected 2-aminoalkylphosphinates can be converted to their trimethylsilyl phosphonite tautomers and then oxidized with carbon tetrachloride to generate the phosphonochloridate in situ. encyclopedia.pub This intermediate then reacts with an amino acid ester to yield the phosphonopeptide. encyclopedia.pub

Pseudo Four-Component Condensation Reactions for Phosphonopeptide Analogs

Pseudo four-component condensation reactions offer a convergent and efficient strategy for the synthesis of phosphonopeptides. nih.govnih.govnovanet.ca This one-pot approach allows for the simultaneous construction of the α-aminoalkylphosphonic acid moiety and the formation of the phosphonamidate bond from simple, commercially available starting materials. nih.gov

The reaction typically involves an amide (like benzyl carbamate), an aldehyde, an alkyl dichlorophosphite, and an amino/peptide ester. nih.govresearchgate.net This method is an extension of the Mannich-type reaction. nih.gov The key advantage of this strategy is its efficiency and convergence, combining multiple synthetic steps into a single operation. nih.gov This approach has been successfully applied to the synthesis of various N-Cbz-protected phosphonopeptides and phosphonodepsipeptides. nih.govresearchgate.net

Role as Phosphotyrosine Analogues and Bioisosteres in Signal Transduction Research

4-Phosphonomethyl-phenylalanine (Pmp) is designed as a bioisostere of O-phosphotyrosine (pTyr). researchgate.net In this role, it serves as a structural and electronic mimic of the natural pTyr residue found in proteins. wikipedia.org The key feature is the replacement of the phosphate group's ester oxygen atom with a methylene (B1212753) (CH₂) group, forming a phosphonate. nih.gov This substitution creates a non-hydrolyzable analogue of pTyr, making it a valuable tool for studying signal transduction pathways where the phosphate group is a key recognition element but is also susceptible to rapid cleavage. researchgate.netresearchgate.netthieme-connect.com These mimetics can be incorporated into peptides to probe the interactions between phosphorylated proteins and their binding partners, such as PTPs and other modular protein domains. researchgate.netresearchgate.net A particularly potent version of this mimetic is 4-phosphono(difluoromethyl)-phenylalanine (F₂Pmp), where fluorine atoms replace the hydrogens on the methylene bridge, enhancing its inhibitory activity against PTPs. annualreviews.orgthieme-connect.comtum.de

The primary advantage of the phosphonate group in a biological context is its significantly increased stability compared to a phosphate ester linkage. nih.gov The phosphate group in pTyr is characterized by a P-O-C bond, which is readily cleaved by the catalytic action of protein tyrosine phosphatases. nih.govnih.gov In contrast, the phosphonate in 4-phosphonomethyl-phenylalanine features a P-C bond. nih.govclearsolutionsusa.com This carbon-phosphorus bond is not a substrate for phosphatases and is resistant to enzymatic and chemical hydrolysis under physiological conditions. nih.govnih.govclearsolutionsusa.com This inherent hydrolytic stability ensures that peptide probes containing this mimetic maintain their structural integrity during biological assays, allowing for stable and prolonged interaction with their target proteins. nih.govclearsolutionsusa.com

Interactions with Modular Protein Domains

Beyond PTPs, phosphotyrosine residues serve as docking sites for a variety of modular protein domains that are crucial for assembling signaling complexes. thieme-connect.com The most well-known of these are the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. thieme-connect.comfrontiersin.org The ability of 4-phosphonomethyl-phenylalanine and its analogues to act as stable pTyr mimetics makes them excellent tools for designing ligands that can inhibit the protein-protein interactions mediated by these domains. researchgate.netresearchgate.net

SH2 domains recognize and bind to specific pTyr-containing sequences, and this interaction is a critical step in many signaling pathways, including those initiated by growth factor receptors. frontiersin.orgtaylorandfrancis.com Non-peptide inhibitors of the Src SH2 domain have been developed by incorporating pTyr mimetics like 4',3'-diphosphono-Phe (Dpp) and 4'-phosphono-3'-carboxymethyloxy-Phe (Cpp) into a scaffold. researchgate.netwiley.com These compounds are designed to mimic the binding of a natural phosphopeptide to the SH2 domain. wiley.com X-ray crystallography has shown that the phosphonate groups of these mimetics can form the same critical ionic and hydrogen bonds with conserved arginine residues within the SH2 domain's pTyr binding pocket that a natural phosphate group would. wiley.com By blocking this interaction, such inhibitors can disrupt the downstream signaling cascade. researchgate.netwiley.com

Binding to Src Homology 2 (SH2) Domains

Src Homology 2 (SH2) domains are conserved protein modules that play a pivotal role in intracellular signaling pathways by recognizing and binding to phosphotyrosine (pTyr) residues on other proteins. acs.orgfrontiersin.org This interaction is a fundamental mechanism for the assembly of signaling complexes and the regulation of enzymatic activity. acs.orgnih.gov The binding specificity of SH2 domains is determined by the amino acid sequence immediately surrounding the phosphotyrosine. nih.govmerckmillipore.com

The compound 4-phosphonomethyl-L-phenylalanine (Pmp), a non-hydrolyzable analog of phosphotyrosine, has been instrumental in studying these interactions. acs.org Its structural similarity to pTyr allows it to act as a mimic, effectively binding to the SH2 domains of various signaling proteins. acs.org This binding is primarily mediated by the negatively charged phosphonate group, which engages with a conserved arginine residue within the SH2 domain's binding pocket. acs.org

Research has shown that peptides containing Pmp can bind with high affinity to the SH2 domains of proteins such as Src and Lck. acs.orgnih.gov For instance, a peptide containing pCMF, an analogue structurally similar to a glutamate (B1630785) mimic of phosphoserine, has been shown to bind to the SH2 domain of the protein-tyrosine kinase Lck. acs.org The affinity of these interactions can be quantified, with dissociation constants (Kd) often in the nanomolar range, indicating a strong and specific binding event. nih.gov The specificity of this binding is further influenced by the residues C-terminal to the phosphotyrosine-mimetic. merckmillipore.comresearchgate.net For example, the N-SH2 domain of SHP-2 shows enhanced binding with a large hydrophobic residue at the pY+4 or pY+5 position, while the SHP-1 N-SH2 domain prefers hydrophobic or positively charged residues at these positions. merckmillipore.com

| SH2 Domain-Containing Protein | Binding Ligand/Peptide | Key Findings | Reference |

|---|---|---|---|

| Src | Phosphopeptides | Binding affinity is influenced by residues at the -3 or -4 position relative to phosphotyrosine. | nih.gov |

| Lck | pCMF-containing peptides | Demonstrates that pTyr mimetics can effectively target SH2 domains. | acs.org |

| SHP-1 | Phosphotyrosyl peptide library | Binding is enhanced by hydrophobic or positively charged residues at the pY+4 and pY+5 positions. | merckmillipore.com |

| SHP-2 | Phosphotyrosyl peptide library | Binding is significantly enhanced by large hydrophobic residues at the pY+4 and/or pY+5 positions. | merckmillipore.com |

Interactions with Phosphotyrosine Binding (PTB) Domains

Phosphotyrosine Binding (PTB) domains, like SH2 domains, are crucial components of signal transduction pathways that recognize and bind to phosphotyrosine residues. acs.orgebi.ac.uk However, they exhibit distinct structural features and binding specificities. acs.orgnih.gov PTB domains typically recognize a consensus sequence of Asn-Pro-Xaa-Tyr(P). ebi.ac.uk

The interaction of phosphotyrosine analogs with PTB domains provides valuable insights into the molecular recognition processes. The binding of peptides containing these analogs to PTB domains, such as those from the adaptor proteins Shc and IRS-1, has been characterized thermodynamically. nih.gov These studies reveal that the binding can be either entropy-driven, as seen with the Shc PTB domain, or enthalpy-driven, as observed with the IRS-1 PTB domain. nih.gov

The specificity of PTB domain interactions is also dictated by residues outside the core recognition motif. For instance, the Shc PTB domain shows a preference for a large hydrophobic residue at the pY-5 position, while the IRS-1 PTB domain favors a small hydrophobic residue at the pY-1 position. nih.gov This highlights the subtle yet critical differences in the binding pockets of various PTB domains. nih.gov

| PTB Domain-Containing Protein | Binding Ligand/Peptide | Thermodynamic Driver | Key Residue Preferences | Reference |

|---|---|---|---|---|

| Shc | Phosphopeptides from TrkA, EGF receptor, ErbB3, Insulin receptor | Entropy-driven | Large hydrophobic residue at pY-5 | nih.gov |

| IRS-1 | Phosphopeptides from Insulin and IL-4 receptors | Enthalpy-driven | Small hydrophobic residue at pY-1 | nih.gov |

Enzyme Mechanism Elucidation using Phenylalanine Analogues

Probing Phenylalanine Ammonia-Lyase (PAL) Catalytic Mechanisms

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orguniprot.org The catalytic mechanism of PAL has been investigated using various phenylalanine analogs. The enzyme contains a reactive 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor in its active site which is crucial for catalysis. wikipedia.org

Studies with substrate analogs have shed light on the reaction mechanism. For example, the enzyme can catalyze the deamination of L-4-nitrophenylalanine. nih.gov This suggests a mechanism involving an electrophilic attack by the MIO group on the phenyl ring of the substrate. nih.gov The phosphorylation of PAL, specifically at a threonine residue, has been shown to be a regulatory mechanism that can decrease its maximal velocity (Vmax), suggesting a role for phosphorylation in marking the enzyme for turnover. nih.gov

Investigating Regulatory Mechanisms of Phenylalanine 4-Monooxygenase (PAH)

Phenylalanine 4-monooxygenase (PAH), also known as phenylalanine hydroxylase, is a crucial enzyme in vertebrates that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism. nih.govwikipedia.org The regulation of PAH is complex, involving its substrate, L-phenylalanine, and its cofactor, tetrahydrobiopterin (B1682763) (BH4). nih.govresearchgate.net

The N-terminal region of PAH is believed to contain allosteric binding sites for phenylalanine and acts as a regulatory domain. uniprot.org The enzyme is activated by its substrate, L-phenylalanine, and can be inhibited by its cofactor. researchgate.net The kinetic parameters of human PAH have been studied in cell lines like HepG2, providing insights into its cellular regulation. nih.gov For instance, the Km and Vmax for L-phenylalanine have been determined to be approximately 7.14 mM and 0.85 nmol Tyr formed/min/mg protein, respectively. nih.gov

| Substrate/Cofactor | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| L-Phenylalanine | Km | 7.14 +/- 0.32 mM | nih.gov |

| L-Phenylalanine | Vmax | 0.85 +/- 0.32 nmol Tyr formed/min/mg protein | nih.gov |

| Tetrahydrobiopterin (BH4) | Km | 6.81 +/- 0.21 µM (with Phe as substrate) | nih.gov |

| Tetrahydrobiopterin (BH4) | Vmax | 0.41 +/- 0.004 nmol Tyr formed/min/mg protein (with Phe as substrate) | nih.gov |

Broader Biological System Interactions in In Vitro and In Vivo Models

Impact on L-Phenylalanine Self-Assembly and Amyloid Fibril Formation

The self-assembly of L-phenylalanine into amyloid-like fibrils has been implicated in the pathology of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine in the blood. nih.govnih.gov This process is driven primarily by hydrophobic interactions between the phenyl rings of the amino acid. nih.gov

Interestingly, the D-enantiomer of phenylalanine, D-phenylalanine, has been shown to inhibit the fibril formation of L-phenylalanine. nih.gov Instead of forming fibrils, the co-assembly of L- and D-phenylalanine leads to the formation of non-propagating flakes. nih.govresearchgate.net This inhibitory effect is observed even with a small percentage of D-phenylalanine present. researchgate.net The mechanism behind this inhibition is thought to involve the disruption of the ordered packing required for fibril formation by the opposite stereochemistry of the D-enantiomer. researchgate.net This finding suggests a potential therapeutic strategy for PKU by modulating the self-assembly process of L-phenylalanine. nih.gov

Research on Biofilm Modulation and Microbiologically Influenced Corrosion Inhibition (as a D-Phenylalanine enhancer)

Extensive research has been conducted on the role of D-amino acids, particularly D-phenylalanine, in the modulation of bacterial biofilms and the inhibition of microbiologically influenced corrosion (MIC). oup.comnih.govacs.org However, based on currently available scientific literature, there is no specific research detailing the action of this compound as an enhancer for D-phenylalanine in these processes.

D-phenylalanine has been identified as an effective agent for inhibiting biofilm formation by various microbes, including those implicated in MIC. oup.comnih.gov Studies show that D-phenylalanine can prevent the accumulation of bacteria on surfaces, such as 316L stainless steel, and disrupt the formation of multilayered biofilms. oup.comnih.gov The mechanism often involves interference with the protein components of the biofilm's extracellular matrix. nih.govasm.org Research has also demonstrated that D-phenylalanine can work synergistically with other biocides and corrosion inhibitors to enhance their efficacy. nih.govresearchgate.netfrontiersin.org For instance, the combination of D-phenylalanine and the corrosion inhibitor 1-hydroxyethane-1,1-diphosphonic acid (HEDP) was found to significantly slow down the corrosion process caused by Desulfovibrio vulgaris. nih.gov This synergistic effect was attributed to a reduction in extracellular protein content and subsequent biofilm inhibition. nih.gov

Despite the documented effects of D-phenylalanine, a specific role for this compound as an enhancer of these activities is not described in the reviewed literature. Therefore, no detailed research findings or data tables for this compound in this context can be provided.

Structural Biology and Biophysical Characterization in Research Contexts

Structural Determination by X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For 4-Phosphono-D-phenylalanine and its derivatives, this method provides invaluable insights into their molecular architecture and interactions.

Single crystal X-ray diffraction analysis has been successfully applied to various phosphono-phenylalanine derivatives to determine their solid-state structures. nih.gov These studies reveal detailed information about bond lengths, bond angles, and the preferred conformations of the molecules in the crystalline state. For instance, investigations into fluorinated phosphonate (B1237965) analogues of phenylalanine have provided valuable data on their conformational preferences and the nature of intermolecular interactions, such as hydrogen bonds. Although these molecules are chiral, they are often synthesized as racemic mixtures, leading to crystallization in centrosymmetric space groups, such as P-1, containing both enantiomers. nih.gov

The crystal structure of phenylalanine-2,5-xylenesulfonate has also been determined, showcasing typical layered structures with hydrophilic regions stabilized by hydrogen bonds and hydrophobic regions dominated by van der Waals interactions between the phenyl rings. researchgate.net This detailed structural information is fundamental for understanding the physical and chemical properties of these compounds.

To understand how this compound and its analogs interact with their biological targets, co-crystallization with proteins is a key strategy. These co-crystal structures reveal the precise binding mode of the ligand within the protein's active site, highlighting the specific interactions that govern molecular recognition.

Spectroscopic Investigations of Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for characterizing the structure, conformation, and interactions of this compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in solution.

¹H NMR: Proton NMR is used to identify the chemical environment of hydrogen atoms within the molecule. For phenylalanine, a characteristic resonance is observed around 7.37 ppm, corresponding to the protons of the phenyl ring. nih.gov The identity of D-phenylalanine can be confirmed using ¹H NMR spectroscopy. nih.gov The binding of phenylalanine to macromolecules in biological fluids can also be studied, as binding can lead to a decrease in the observable signal intensity. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in phenylalanine have been well-documented. illinois.eduhmdb.ca For L-phenylalanine, the carboxyl carbon (C9) resonates at approximately 176.774 ppm, the alpha-carbon (C8) at 58.744 ppm, and the beta-carbon (C6) at 39.095 ppm. The aromatic carbons show signals in the range of 130-138 ppm. bmrb.io

¹⁹F NMR: In studies involving fluorinated analogs of phosphono-phenylalanine, ¹⁹F NMR is a crucial technique for characterizing the synthesized compounds.

³¹P NMR: Phosphorus-31 NMR is particularly important for compounds containing a phosphonate group. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment and can provide valuable information about the structure and interactions of the phosphonate moiety.

Table 1: Representative NMR Data for Phenylalanine Derivatives

| Nucleus | Compound | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenylalanine | ~7.37 (aromatic) |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule and is used to identify functional groups. The IR spectra of D- and L-phenylalanine show distinct differences from the racemic DL-form, particularly in the regions of 1700-1500 cm⁻¹ and 1200-900 cm⁻¹. thermofisher.com For phenylalanine, characteristic bands for the C=O stretch of the carboxylic acid and the N-H bends of the amino group are observed. mdpi.com The monosubstituted phenyl ring gives rise to characteristic peaks, such as the 8a and 8b modes around 1607 cm⁻¹ and 1588 cm⁻¹, respectively. researchgate.net

UV-Visible Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within a molecule. Phenylalanine exhibits a maximum absorbance (λmax) at approximately 258 nm due to the π-π* transitions of the aromatic ring. mdpi.comresearchgate.net The UV spectrum of D-phenylalanine in aqueous solution shows this characteristic absorption. researchgate.net Changes in the environment of the phenyl ring can lead to shifts in the absorption spectrum, which can be monitored to study protein folding and binding events. nih.gov Second derivative spectroscopy can be employed to better resolve the fine structure of the phenylalanine absorption spectrum. thermofisher.com

Circular Dichroism (CD) spectroscopy is a powerful technique for distinguishing between enantiomers, as they exhibit mirror-image CD spectra. This is particularly relevant for the characterization of D-phenylalanine. The CD spectrum of L-phenylalanine shows a positive signal above 200 nm, while D-phenylalanine exhibits a negative signal in the same region. researchgate.netresearchgate.net A racemic mixture of equal amounts of L- and D-phenylalanine will result in a CD signal of zero. researchgate.net The CD signal of phenylalanine can be concentration-dependent, and at high concentrations, an ultra-narrow CD peak can be observed, suggesting the formation of ordered chiral structures. nih.gov The absolute optical conformation of D-phenylalanine can be determined using CD spectroscopy. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine-2,5-xylenesulfonate |

| 4-nitro-L-phenylalanine |

| L-phenylalanine |

| D-phenylalanine |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of amino acid derivatives like this compound at an atomic level. These methods provide insights into molecular structure, conformational preferences, and interactions with biological macromolecules, complementing experimental data.

DFT studies on the parent amino acid, phenylalanine, have been used to accurately reproduce crystal structures and analyze conformational landscapes, demonstrating the capability of this theoretical approach. nih.gov For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for optimizing the structures of amino acids. researchgate.net Such calculations for this compound would be expected to reveal the preferred dihedral angles of the backbone and side chain, as well as the geometry of the phosphono group, which are critical for its interaction with target proteins.

| Methodology | Typical Application | Reference |

|---|---|---|

| B3LYP/6-311++G(d,p) | Geometry optimization and energy calculations for phenylalanine. | researchgate.net |

| M05-2X | Applicable for systems with noncovalent interactions. | |

| DFT-D | Dispersion-corrected DFT for accurate molecular crystal structure reproduction. |

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the prediction of how a ligand, such as this compound, might bind to a protein and the stability of the resulting complex over time.

Specific MD simulation studies focused on the binding of this compound to its target proteins are not extensively documented in public literature. However, MD simulations are a standard tool for such investigations. For example, simulations have been used to study the self-assembly of phenylalanine peptides into nanotubes and to investigate the structural and functional consequences of mutations in phenylalanine hydroxylase. nih.govnih.gov These studies highlight the power of MD to reveal dynamic processes and binding events at a molecular level.

An MD simulation of this compound with a target protein would typically involve the following steps:

System Setup: The initial coordinates of the protein-ligand complex, often derived from crystal structures or docking studies, are placed in a simulation box with solvent (usually water) and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

Production Run: A long simulation is run to collect trajectory data, which represents the motion of the atoms over time.

Analysis: The trajectory is analyzed to determine binding stability, conformational changes, and key intermolecular interactions.

Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be performed on the simulation trajectories to quantify the binding affinity. For instance, in a study of phenylalanine hydroxylase variants, MM/GBSA was used to calculate the binding free energy of the cofactor, revealing significant reductions in binding affinity for certain mutants. nih.gov

| Variant | Calculated Binding Free Energy (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) |

|---|---|---|---|

| Wild Type | -16.5 | -27.9 | Data not specified |

| I65T | -12.8 | -25.2 | Data not specified |

| R408W | -11.4 | -26.8 | Data not specified |

Data adapted from a computational study on pathogenic variants in Phenylalanine-4-hydroxylase. nih.gov

Studies of Peptide-Based Inhibitor Conformation in Lipid Bilayers via Multinuclear Magnetic Resonance

Multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and orientation of peptides and proteins within model lipid bilayer environments that mimic cell membranes. nih.govunimelb.edu.au This method can provide atomic-resolution information on the conformation of a peptide inhibitor and its topology relative to the membrane.

There are no specific published multinuclear NMR studies investigating peptide-based inhibitors containing this compound within lipid bilayers. However, the methodology has been applied to peptides containing other non-standard amino acids, including D-phenylalanine. For example, multinuclear NMR has been used to study a peptide containing D-phenylalanine in phospholipid bilayers, providing insights into its location and effects on the membrane.

A typical solid-state NMR experiment to study a peptide containing this compound in a lipid bilayer would involve:

Isotope Labeling: The peptide would be synthesized with isotopic labels, such as 15N or 13C, at specific sites of interest. The phosphono group naturally contains the NMR-active 31P nucleus, which is a valuable intrinsic probe. mit.edu

Sample Preparation: The labeled peptide is reconstituted into lipid bilayers, which are then oriented on glass plates or in bicelles (small, disc-shaped lipid aggregates). nih.gov

NMR Spectroscopy: The oriented sample is placed in the NMR spectrometer, and spectra are acquired. For oriented samples, the NMR frequencies (chemical shifts and quadrupolar splittings) are dependent on the orientation of the molecular segment with respect to the magnetic field.

Data Analysis: The orientation-dependent NMR data are used to determine the tilt and rotation angles of the peptide secondary structure (e.g., an α-helix) relative to the membrane normal. nih.gov 31P NMR can provide specific information about the headgroup region of the lipids and any interactions the phosphono group may have there. mit.edu

While direct experimental data for this compound-containing peptides is lacking, these established techniques provide a clear roadmap for how such studies could be conducted to elucidate their conformational behavior in a membrane environment.

Applications of 4 Phosphono D Phenylalanine and Its Derivatives As Research Tools

Development of Enzyme Inhibitors for Fundamental Biochemical Studies

A primary application of 4-phosphono-D-phenylalanine derivatives is in the creation of enzyme inhibitors, which are essential for dissecting the roles of specific enzymes in cellular signaling pathways. Their structural resemblance to phosphotyrosine, combined with their resistance to enzymatic cleavage, makes them ideal for targeting protein tyrosine phosphatases (PTPs).

Rational Design of Potent and Selective PTP Inhibitors

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is linked to diseases like cancer and diabetes. nih.gov The rational design of potent and selective PTP inhibitors is a major goal in drug discovery and a key area where phosphotyrosine mimetics are employed. nih.govnih.govresearchgate.net The phosphonate (B1237965) group of this compound and its analogs serves as a stable, non-hydrolyzable mimic of the phosphate (B84403) group in phosphotyrosine. nih.govresearchgate.net

A particularly effective analog is 4-[difluoro(phosphono)methyl]phenylalanine, often abbreviated as F₂Pmp. researchgate.net This compound is considered a "gold standard" phosphotyrosine mimetic because the addition of the two fluorine atoms increases its potency as a PTP inhibitor compared to the non-fluorinated version. researchgate.netnih.gov Researchers have incorporated F₂Pmp into short peptide sequences to create highly potent and selective inhibitors for specific PTPs. For example, peptides containing two adjacent F₂Pmp residues have been identified as powerful PTP inhibitors. nih.gov

A key success in this area was the development of a tripeptide, Glu-F₂Pmp-F₂Pmp, which acts as a potent and selective inhibitor of PTP1B, an important target for diabetes and obesity research. nih.gov This peptide inhibits PTP1B with a nanomolar efficacy and demonstrates over 100-fold selectivity compared to other PTPs. nih.gov Another tripeptide, Pro-F₂Pmp-F₂Pmp, was found to be most potent against PTPβ. nih.gov These findings highlight how the rational incorporation of phosphono-phenylalanine derivatives into peptide scaffolds can yield inhibitors with high affinity and selectivity for specific enzyme targets. nih.gov

| Peptide Sequence | Target PTP | Inhibitory Concentration (IC₅₀) | Selectivity |

|---|---|---|---|

| Glu-Phe(CF₂P)-Phe(CF₂P) | PTP1B | 40 nM | >100-fold vs. other PTPs |

| Pro-Phe(CF₂P)-Phe(CF₂P) | PTPβ | 200 nM | - |

| Pro-Phe(CF₂P)-Phe(CF₂P) | PTP1B | 300 nM | - |

Utilization in Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering a compound's structure to understand how these changes affect its biological activity. researchgate.netnih.gov this compound and its derivatives are extensively used in SAR studies to optimize the design of enzyme inhibitors. nih.gov By incorporating this amino acid into a lead compound, researchers can systematically modify other parts of the molecule and observe the impact on inhibitory potency and selectivity.

For instance, in the development of low molecular weight PTP inhibitors, a core scaffold containing a phosphonate group was used as a starting point. nih.gov SAR studies involved replacing a phenyl ring on this scaffold with various heterocycles like pyridine, pyrimidine, and thiazole. nih.gov The resulting data showed that these heterocyclic replacements led to diminished activity, indicating that the original phenyl group was superior for binding affinity. nih.gov This type of systematic analysis is crucial for refining inhibitor design and achieving desired pharmacological properties.

| Compound ID | Appended Group on α-carbon | LMW-PTP Inhibition (Kᵢ, nM) |

|---|---|---|

| SPAA-1 | Phenyl | 210 |

| SPAA-3 | 3-Pyridine | >50,000 |

| SPAA-4 | 4-Pyridine | 1,500 |

| SPAA-5 | Pyrimidine | >50,000 |

| SPAA-6 | Thiazole | >50,000 |

Chemical Probes and Tags for Biological Systems

Beyond their use as inhibitors, phosphono-phenylalanine derivatives are employed as core components of chemical probes designed to label and visualize active enzymes within complex biological samples.

Synthesis of Activity-Based Probes for Protease Labeling (e.g., KLK7)

Activity-based probes (ABPs) are powerful research tools that covalently bind to the active form of an enzyme, allowing for its detection, visualization, and identification. nih.govnih.govsemanticscholar.org These probes typically consist of three parts: a reactive group or "warhead" that binds to the enzyme's active site, a recognition element that provides specificity, and a reporter tag (like a fluorescent dye) for detection. nih.gov

Phosphonates, including derivatives of this compound, are effective warheads for targeting serine proteases. nih.govrsc.org They mimic the transition state of substrate hydrolysis and form a stable covalent bond with the catalytic serine residue of an active protease. rsc.org This mechanism has been exploited to create specific probes for kallikrein-related peptidase 7 (KLK7), a chymotrypsin-like serine protease involved in skin diseases. rsc.orgnih.gov

To create a probe for active KLK7, a peptide sequence was designed with a C-terminal phosphono-phenylalanine. rsc.org This residue was modified into a mixed aryl-alkyl phosphonate ester, which acts as the reactive warhead. rsc.org A fluorescent dye (Cy5) was attached to the N-terminus of the peptide, and a quencher molecule (QSY21) was attached to the aryl leaving group of the phosphonate. rsc.org In its intact state, the probe's fluorescence is quenched. However, upon covalent reaction with active KLK7, the quencher is released, leading to a detectable fluorescent signal that specifically labels the active enzyme. rsc.org

Site-Specific Incorporation into Proteins for Engineering and Functional Studies

A revolutionary approach in protein science is the ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins during their synthesis in living cells. youtube.comlabome.comnih.gov This "genetic code expansion" technology allows researchers to introduce novel chemical functionalities into a protein at any desired position. labome.comyoutube.com

This methodology can be used to incorporate this compound or its analogs into a target protein. rsc.org The process involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is "orthogonal," meaning it functions independently of the host cell's own machinery. youtube.comlabome.com This engineered synthetase specifically recognizes the unnatural amino acid and attaches it to the engineered tRNA. The tRNA then delivers the UAA to the ribosome, where it is incorporated into the growing polypeptide chain at a position specified by a unique codon (e.g., an amber stop codon). nih.govnih.gov

By incorporating a stable phosphotyrosine mimic like this compound, scientists can create proteins that are permanently "phosphorylated" at a specific site. rsc.org This allows for detailed functional studies of phosphorylation-dependent protein-protein interactions, enzyme regulation, and signaling events without the complication of enzymatic dephosphorylation by cellular phosphatases. rsc.orgoregonstate.edu For example, incorporating a phosphatase-resistant phosphotyrosine analogue into the STAT1 protein created a constitutively active mutant, enabling detailed study of its dimerization and DNA-binding properties. rsc.org

Investigative Tools for Amino Acid Transport and Metabolic Pathways in Cell and Animal Models

This compound can also serve as a specialized tool for studying the transport of amino acids across cell membranes and for mapping metabolic pathways. As an analog of phenylalanine, it can interact with the cellular machinery responsible for amino acid uptake and processing.

Phenylalanine and other large neutral amino acids (LNAAs) are transported across biological membranes, including the blood-brain barrier, by specific carrier proteins such as the L-type amino acid transporter (LAT). nih.govjci.org There is competition among LNAAs for this transporter. nih.gov Because this compound is a derivative of phenylalanine, it can be used as a probe to study these transport systems.

Unlike natural phenylalanine, which is rapidly metabolized via pathways like hydroxylation to tyrosine, this compound is resistant to such enzymatic conversions. nih.govresearchgate.net This metabolic stability makes it an excellent investigative tool. Researchers can introduce a labeled version of this compound into cell or animal models to track its uptake and distribution through various tissues without the compound being chemically altered or degraded by metabolic enzymes. nih.gov This allows for the precise study of the transport kinetics and specificity of amino acid transporters in vivo, providing insights into diseases like phenylketonuria (PKU), where phenylalanine transport and metabolism are disrupted. jci.orgnih.gov

Applications in Supramolecular Chemistry and Material Science Research

Influence on Aggregation Properties for Chiral Sensing Systems

The development of systems for the chiral recognition of amino acids is a significant area of research due to the distinct biological roles of enantiomers. While direct research on the influence of this compound on aggregation for chiral sensing is not extensively documented, the principles of supramolecular chemistry and the roles of both the phenylalanine structure and the phosphonate group provide a strong basis for its application in this area.

The chiral discrimination of D-phenylalanine has been demonstrated using supramolecular systems. For instance, a perylene (B46583) bisimide (PBI) derivative has been shown to undergo changes in its aggregation state in the presence of D-phenylalanine, leading to a detectable fluorescence enhancement. frontiersin.org This interaction is enantioselective, with D-phenylalanine inducing a disaggregation of the PBI supramolecular structures. frontiersin.org This suggests that the specific three-dimensional structure of D-phenylalanine is crucial for this recognition.

Furthermore, the phosphonate group itself is known to play a role in chiral recognition. Research on phosphoramidates has shown that phosphorylation can lead to significant differences in the solubility of enantiomers and racemates, allowing for the enhancement of enantiomeric excess in a solution. nih.gov This principle of phosphorylation-based chiral amplification highlights the potential of the phosphonate group in this compound to influence its aggregation properties in a way that is sensitive to chirality.

The self-assembly of phenylalanine is a key factor in these systems. L-phenylalanine can self-assemble into amyloid-like fibrils, and interestingly, D-phenylalanine can modulate this aggregation, leading to the formation of different structures. researchgate.net This demonstrates the powerful influence of chirality on the self-assembly process. The introduction of a phosphonate group to the D-phenylalanine structure would be expected to further modulate these interactions through its ability to form strong hydrogen bonds and its anionic nature at physiological pH.

A novel method for chiral fluorescence recognition has been developed using a water-soluble pillar mdpi.comarene containing a phosphonic acid group. researchgate.net This system demonstrated the ability to differentiate between D- and L-phenylalanine, where the fluorescence intensity of the assembly was significantly reduced in the presence of the D-enantiomer. researchgate.net This underscores the importance of the phosphonate group in creating a specific binding environment for chiral recognition.

| Research Finding | System/Molecule Studied | Key Observation |

| Enantioselective Sensing | Perylene bisimide derivative and D-phenylalanine | D-phenylalanine induces disaggregation of the supramolecular structure, leading to fluorescence enhancement. frontiersin.org |

| Chiral Amplification | Phosphoramidates of chiral amines | Phosphorylation leads to differences in solubility between enantiomers and racemates, allowing for chiral enrichment. nih.gov |

| Aggregation Modulation | L-phenylalanine and D-phenylalanine | D-phenylalanine alters the aggregation pathway of L-phenylalanine from fibrils to flakes. researchgate.net |

| Fluorescence Recognition | Water-soluble pillar mdpi.comarene with a phosphonic acid group | The assembly shows a significant fluorescence reduction in the presence of D-phenylalanine compared to L-phenylalanine. researchgate.net |

Exploration in Biomimetic Scaffold Development

In the field of material science, particularly in the development of biomimetic scaffolds for tissue engineering, the chemical and structural properties of this compound offer intriguing possibilities. Biomimetic scaffolds aim to replicate the natural extracellular matrix (ECM) to support cell growth and tissue regeneration. The incorporation of molecules that can provide specific biological signals is a key strategy in the design of these scaffolds.

The phosphonate group is of particular interest in the context of bone tissue engineering. This is because the inorganic component of bone is primarily composed of calcium phosphate in the form of hydroxyapatite. nih.gov Materials containing phosphate or phosphonate groups can, therefore, mimic the natural bone environment and promote osteogenesis (bone formation). Research has shown that modifying scaffolds with phosphorylated amino acids, such as O-phospho-L-serine, can enhance the differentiation of mesenchymal stem cells into osteoblasts and promote tissue mineralization. frontiersin.org These phosphoserine-modified scaffolds have been shown to increase alkaline phosphatase (ALP) activity, a key marker of osteogenic differentiation, and enhance the production of bone matrix proteins like osteopontin. frontiersin.org

While research on scaffolds specifically incorporating this compound is limited, the principles derived from studies on other phosphonate-containing biomaterials are highly relevant. The phosphonate group in this compound could serve as a nucleation site for the deposition of calcium phosphate, thereby promoting the mineralization of the scaffold and its integration with the surrounding bone tissue.

Furthermore, the phenylalanine component of the molecule can also contribute to the structural and biological properties of the scaffold. Phenylalanine-based poly(ester urea)s have been investigated as resorbable polymers for the surgical repair of bone defects. rsc.org These materials have demonstrated good biocompatibility and tunable degradation rates. The chirality of the amino acid component can also influence cell-scaffold interactions.

The combination of the osteoinductive potential of the phosphonate group and the biocompatible, structurally versatile nature of the D-phenylalanine moiety makes this compound a promising candidate for the functionalization of biomimetic scaffolds.

| Scaffold Modification | Key Component | Intended Application | Relevant Findings |

| Phosphorylated Amino Acid | O-phospho-L-serine | Bone Tissue Engineering | Enhanced osteogenic differentiation and tissue mineralization. frontiersin.org |

| Phenylalanine-based Polymer | Poly(ester urea) | Bone Defect Repair | Good biocompatibility and tunable degradation. rsc.org |

| Ion-Substituted Calcium Phosphates | Mn2+, Mg2+, Sr2+ | Bone Tissue Engineering | Can promote osteoblast differentiation and accelerate bone regeneration. nih.gov |

Advanced Analytical Methodologies for Detection and Characterization in Academic Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of "4-Phosphono-D-phenylalanine," enabling its separation from enantiomers, precursors, and other metabolites, which is crucial for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of "this compound" and analyzing its composition in various samples. Reversed-phase HPLC (RP-HPLC) is frequently utilized, often paired with UV detection for quantification. The method's effectiveness hinges on the selection of an appropriate column, mobile phase, and detector settings to achieve optimal separation and sensitivity.

For instance, the analysis of similar amino acids like phenylalanine and tyrosine often employs a C18 column with a gradient elution. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., perchloric acid or trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. rsc.org The gradient profile is optimized to ensure sharp peaks and good resolution from potential impurities. rsc.org UV detection is commonly performed at a wavelength of around 210 nm to monitor the peptide bonds and aromatic structures. rsc.org This approach allows for the separation of the target analyte from closely related compounds, providing reliable purity data. rsc.orghelixchrom.com

Interactive Table: HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase A | Deionized water with 0.1% TFA | Aqueous component for polar analytes |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute nonpolar analytes |

| Gradient | Optimized gradient (e.g., 5-95% B) | To achieve separation of complex mixtures |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time |

| Detection | UV at 210-220 nm | Quantification based on absorbance |

| Column Temp. | 30 °C | Ensures reproducible retention times |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the targeted chiral metabolomics of D-amino acids like "this compound". nih.gov This technique offers high sensitivity and selectivity, which is critical as D-amino acids are often present at trace levels in biological systems. nih.gov Enantioselective analysis is mandatory to distinguish between D- and L-isomers, which can be achieved through the use of chiral columns or, more commonly, by derivatization with a chiral reagent prior to analysis on a standard reversed-phase column. nih.gov

Chiral derivatization reagents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), react with the amino group of "this compound" to form diastereomers that can be readily separated. The subsequent detection by tandem mass spectrometry (MS/MS) allows for accurate quantification. This targeted approach is pivotal in understanding the role of specific D-amino acids in neurological and other biological processes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of "this compound" and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometers can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the compound. Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion is accelerated and collided with an inert gas, leading to characteristic bond cleavages. For phosphopeptides, a common fragmentation pattern is the neutral loss of phosphoric acid (H₃PO₄). nih.gov The analysis of fragmentation patterns of peptides containing phenylalanine reveals characteristic cleavages of the peptide backbone, resulting in b- and y-type ions, as well as specific losses from the amino acid side chain. mdpi.commdpi.com These fragmentation patterns provide a veritable fingerprint for the molecule, confirming its identity and providing clues about its structure. researchgate.net

Interactive Table: Common Mass Spectrometry Fragmentation Data

| Ion Type | Description | Information Gained |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Determines the molecular weight of the compound. |

| Neutral Loss | Loss of small, stable molecules (e.g., H₂O, H₃PO₄) | Indicates the presence of specific functional groups (e.g., hydroxyl, phosphate). nih.gov |

| b- and y-ions | Fragments from peptide backbone cleavage | Provides sequence information in peptides. mdpi.com |

| Iminium ions | Characteristic fragment of specific amino acids | Helps identify the amino acid residues present. |

Advanced NMR Spectroscopy for Detailed Structural Elucidation and Isotopic Labeling Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural elucidation of "this compound". core.ac.uk One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. ukm.my The chemical shifts, coupling constants, and signal integrations in these spectra allow for the assignment of protons and carbons to specific positions within the molecular structure. core.ac.ukukm.my

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. ukm.my For instance, a COSY spectrum reveals proton-proton couplings within the same spin system, while HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the complete molecular structure. ukm.my In the context of "this compound", ³¹P NMR would also be a critical tool to directly probe the environment of the phosphorus nucleus. Isotopic labeling, where isotopes like ¹³C or ¹⁵N are incorporated into the molecule, can be used in conjunction with NMR to trace metabolic pathways and study molecular interactions.

Spectrometric Techniques for Quantitative Analysis

In addition to UV-Vis spectrophotometry coupled with HPLC, other spectrometric techniques can be applied for the quantitative analysis of "this compound". Fourth-derivative spectrophotometry, for example, is a method that can enhance the resolution of overlapping absorption bands from different chromophores. nih.gov This technique has been successfully used to separate the spectral contributions of phenylalanine and tyrosine residues in proteins. nih.gov By analyzing the fourth-derivative spectrum, it is possible to quantify the amount of phenylalanine-containing compounds in a sample, even in the presence of other UV-absorbing species. nih.gov The method's sensitivity to the polarity of the environment surrounding the chromophore can also provide qualitative information about the molecular context of the analyte. nih.gov

Future Directions and Emerging Research Avenues for 4 Phosphono D Phenylalanine Research

Design and Synthesis of Novel Phosphonate-Based Molecular Architectures

The development of new phosphonate-containing molecules is a cornerstone of future research, moving beyond simple analogues to create complex, functional molecular architectures. A significant area of interest is the incorporation of phosphonate (B1237965) ligands into metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The self-assembly of these structures is influenced by numerous synthetic parameters, including temperature, pH, and reactant molar ratios, allowing for the creation of materials with tailored properties. researchgate.net Hydrothermal synthesis is a common method for producing these crystalline structures. researchgate.net

Researchers are also exploring the synthesis of phosphonate-functionalized polymers. mdpi.com Strategies such as ring-opening polymerization (ROP) and post-polymerization modification via "click" chemistry are being employed to create well-defined polymers with phosphonate groups. mdpi.com These approaches allow for precise control over the molecular structure, leading to materials with unique characteristics for various applications. The synthesis of novel aminophosphonates and their potential combination with metallic centers to form metallodrugs represents another promising avenue, potentially yielding compounds with synergistic properties. mdpi.com

| Synthetic Strategy | Resulting Architecture | Key Features |

| Hydrothermal Synthesis | Metal-Organic Frameworks (MOFs), Coordination Polymers | Crystalline structures, potential for guest molecule accommodation, tunable properties based on pH and temperature. researchgate.net |

| Ring-Opening Polymerization (ROP) | Phosphonate-Functionalized Polycarbonates | Well-defined biodegradable and biocompatible polymers. mdpi.com |

| "Click" Chemistry | Phosphonate-Grafted Polymers | Efficient and versatile method for attaching phosphonate groups to a polymer backbone. mdpi.com |

| Organometallic Synthesis | Metallocarbonyl Complexes | Combination of bioactive phosphonates with metallic centers for potential synergistic effects. mdpi.com |

Integration into Multi-Omics Research for Systems Biology Insights

To gain a comprehensive understanding of the biological effects of 4-Phosphono-D-phenylalanine and its derivatives, future research will increasingly integrate these compounds into multi-omics workflows. This approach combines data from various "omics" fields, such as proteomics, metabolomics, and transcriptomics, to build a holistic picture of cellular responses. nih.gov By using a phosphonate compound as a chemical probe to perturb a biological system, researchers can observe the downstream effects across multiple molecular layers. nih.gov

For instance, phosphoproteomics, a subset of proteomics, is particularly relevant as it focuses on protein phosphorylation, a key cellular regulation process that can be directly influenced by phosphonate compounds. nih.govresearchgate.net An integrative multi-omics analysis can help identify the specific kinases, phosphatases, and signaling cascades affected by a phosphonate inhibitor. nih.gov This systems-level insight is crucial for elucidating the compound's full mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. nih.gov

Advancements in High-Throughput Screening Methodologies for Analogue Discovery

The discovery of novel and more potent analogues of this compound will be accelerated by advancements in high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of thousands to millions of compounds to identify molecules with a desired biological activity. youtube.comnih.gov For phosphonate analogues, this involves developing robust and automated assays to measure their effect on a specific biological target, such as an enzyme.

Quantitative HTS (qHTS) assays, which test compounds at multiple concentrations, are particularly powerful. nih.gov These can be designed as fluorogenic or absorbance-based assays to measure enzyme activity in real-time. nih.gov For example, a screen could be developed to identify inhibitors of a specific phosphatase by measuring the cleavage of a phosphate-containing substrate. nih.gov The "hits" from these screens—compounds that show significant activity—can then be subjected to further chemical optimization to improve their potency and selectivity.

Table: HTS Workflow for Phosphonate Analogue Discovery

| Step | Description | Objective |

|---|---|---|

| 1. Assay Development | Creation of a robust, automated, and miniaturized biochemical or cell-based assay specific to the target of interest (e.g., a phosphatase enzyme). nih.gov | To create a reliable method for measuring the biological activity of thousands of compounds quickly. |

| 2. Library Screening | Testing a large and diverse collection of chemical compounds (e.g., a library of pharmacologically active compounds) using the developed assay. nih.gov | To identify initial "hits" that modulate the activity of the biological target. |

| 3. Hit Confirmation | Re-testing the initial hits to confirm their activity and eliminate false positives. | To verify the results of the primary screen. |

| 4. Orthogonal Validation | Testing confirmed hits in a secondary, different assay to ensure the observed activity is not an artifact of the primary screening technology. nih.gov | To increase confidence in the identified hits. |

| 5. Dose-Response Analysis | Testing the validated hits at multiple concentrations to determine their potency (e.g., IC50 value). nih.gov | To quantify the activity of the hit compounds and prioritize them for further development. |

Application of Artificial Intelligence and Machine Learning in Computational Design and Predictive Modeling for New Probes

AI/ML methods are applied at nearly every stage of computer-aided drug design. nih.gov For instance, ML models can be used for high-throughput virtual screening (HTVS), where millions of virtual compounds are assessed for their potential to bind to a target protein, prioritizing a smaller, more manageable number for actual synthesis and testing. nih.gov In structure-based drug design, AI can predict the three-dimensional structure of a target protein, which is essential for designing drugs that fit precisely into the active site. nih.gov

| AI/ML Application | Description | Impact on Phosphonate Probe Design |

| High-Throughput Virtual Screening (HTVS) | Using ML algorithms to rapidly screen large virtual chemical libraries against a biological target. nih.gov | Prioritizes promising phosphonate analogues for synthesis, saving time and resources. |

| Structure-Based Predictive Modeling | Employing AI to predict the binding affinity and interaction of a molecule with the 3D structure of a target protein. nih.govoxfordglobal.com | Enables the rational design of phosphonates with higher potency and selectivity. |

| ADMET Prediction | Developing ML models to forecast the pharmacokinetic and toxicological properties of new compounds. youtube.com | Helps to de-risk candidates early by identifying potential liabilities before costly experiments. |

| Generative AI for Molecular Design | Using deep learning models to generate novel molecular structures with optimized, desired properties. roche.com | Creates entirely new phosphonate-based chemical entities beyond simple modifications of the original scaffold. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of 4-Phosphono-D-phenylalanine, and how do reaction parameters influence yield?

- Methodological Answer : Asymmetric phase-transfer catalysis (PTC) is a common strategy for synthesizing phosphonated amino acids. For example, cinchona alkaloid-derived catalysts can achieve high enantioselectivity (>90% ee) when alkylating tert-butyl glycinate-benzophenone Schiff bases. Key parameters include:

- Order of reagent addition (e.g., adding catalysts last to prevent degradation) .

- Temperature control (0–5°C to minimize side reactions).

- Solvent selection (toluene or dichloromethane for improved solubility).

- Validation : Characterize intermediates via HPLC with chiral columns and compare retention times to standards.

Q. Which analytical techniques are most reliable for characterizing this compound purity and stereochemical integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H, ³¹P) to confirm phosphonate group positioning and absence of diastereomers.

- Mass spectrometry (MS) for molecular weight validation (M.W. 245.17 g/mol) .

- Polarimetry to verify optical activity (e.g., specific rotation values compared to D/L-enantiomer databases) .

- Data Cross-Check : Cross-reference with PubChem or DSSTox entries for canonical SMILES and spectral data .

Q. How does the solubility profile of this compound impact its use in aqueous biochemical assays?

- Methodological Answer :

- Test solubility in buffers at varying pH (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 5.0).

- Use dynamic light scattering (DLS) to detect aggregation.

- Adjust ionic strength or add co-solvents (e.g., DMSO ≤5% v/v) to enhance solubility without denaturing proteins .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under enzymatic hydrolysis, and how does this inform its use as a phosphatase-resistant analog?

- Methodological Answer :

- Perform kinetic assays with alkaline phosphatase or protein tyrosine phosphatases (PTPs) to measure hydrolysis rates.

- Compare to non-phosphonated D-phenylalanine using LC-MS to track degradation.

- Molecular docking : Simulate interactions between the phosphonate group and enzyme active sites to identify steric/electronic hindrance .

Q. How can ultrafast spectroscopy elucidate the electronic dynamics of this compound in photoactive systems?

- Methodological Answer :

- Use attosecond pulsed laser ionization to track electron localization and charge transfer in the phosphonate moiety.

- Compare dynamics to non-phosphonated phenylalanine to isolate the phosphonate’s role in electronic relaxation pathways .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for synthetic this compound?

- Methodological Answer :

- Audit catalyst stability across studies (e.g., cinchona alkaloid decomposition under basic conditions) .

- Replicate reactions using standardized protocols (e.g., controlled atmosphere, anhydrous solvents).

- Apply multivariate analysis (e.g., DOE) to identify critical variables (e.g., base concentration, mixing speed).

Q. How can this compound be functionalized for site-specific incorporation into peptide backbones, and what are the steric implications?

- Methodological Answer :

- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound.